ZINC phosphide

Description

Properties

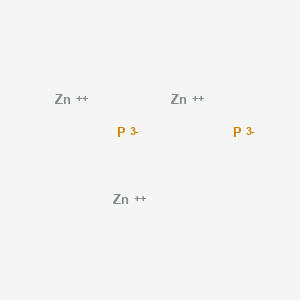

IUPAC Name |

trizinc;phosphorus(3-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2P.3Zn/q2*-3;3*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSZOEHCOKSBEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[P-3].[P-3].[Zn+2].[Zn+2].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

P2Zn3, Zn3P2 | |

| Record name | ZINC PHOSPHIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC PHOSPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0602 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | zinc phosphide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zinc_phosphide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zinc phosphide is a dark gray granular solid. It is slowly decomposed by water giving off phosphine, a flammable poison gas. It is toxic by ingestion. It is used in medicine and as a rat poison., Dry Powder, Dark gray crystals or powder with a faint phosphorus or garlic odor; [HSDB], DARK GREY CRYSTALS, POWDER OR PASTE WITH CHARACTERISTIC ODOUR. | |

| Record name | ZINC PHOSPHIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc phosphide (Zn3P2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc phosphide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1495 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ZINC PHOSPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0602 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

2012 °F at 760 mmHg (EPA, 1998), 1100 °C | |

| Record name | ZINC PHOSPHIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC PHOSPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0602 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Practically insoluble in water, decomposes slowly, Slightly soluble in carbon disulfide, benzene; practically insoluble in alcohols, Solubility in water: none, slowly decomposes | |

| Record name | Zinc phosphide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC PHOSPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0602 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

4.55 (EPA, 1998) - Denser than water; will sink, 4.55 at 15 °C, 4.6 g/cm³ | |

| Record name | ZINC PHOSPHIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc phosphide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC PHOSPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0602 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Negligible in the dry state | |

| Record name | Zinc phosphide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Dark gray tetragonal crystals; lustrous or dull powder, Dark gray, gritty powder, Amorphous gray-black powder, Gray to black powder (Technical) | |

CAS No. |

1314-84-7, 51810-70-9 | |

| Record name | ZINC PHOSPHIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc phosphide | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/zinc-phosphide-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Zinc phosphide (Zn3P2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc phosphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.199 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trizinc diphosphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC PHOSPHIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/813396S1PC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Zinc phosphide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC PHOSPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0602 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

788 °F (EPA, 1998), 1193 °C, High melting point, 420 °C | |

| Record name | ZINC PHOSPHIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4819 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc phosphide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC PHOSPHIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0602 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Properties of Zinc Phosphide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc phosphide (B1233454) (Zn₃P₂) is an inorganic compound that has garnered significant interest across diverse scientific disciplines. Historically utilized as a potent rodenticide, its unique semiconductor properties have paved the way for its exploration in modern technological applications, particularly in the field of photovoltaics.[1] This guide provides a comprehensive overview of the crystal structure and physicochemical properties of zinc phosphide, along with detailed experimental protocols for its synthesis and characterization, tailored for professionals in research and development.

Crystal Structure

This compound primarily exists in two crystalline forms: a tetragonal phase (α-Zn₃P₂) stable at room temperature and a cubic phase (β-Zn₃P₂) that emerges at elevated temperatures.[1][2]

Tetragonal (α-Zn₃P₂) Phase:

The room-temperature tetragonal structure of this compound is characterized by the space group P4₂/nmc.[1][3] In this configuration, the zinc atoms are tetrahedrally coordinated, while the phosphorus atoms are six-coordinate, with zinc atoms occupying six of the eight vertices of a distorted cube.[1] The unit cell contains 8 formula units, comprising 24 zinc atoms and 16 phosphorus atoms.[4]

Cubic (β-Zn₃P₂) Phase:

Upon heating to approximately 845 °C, this compound undergoes a phase transition to a cubic crystal structure.[1][2] Further heating under high pressure can induce other phase transitions. For instance, at 11.0 GPa, an irreversible structural phase transition to an orthorhombic phase with a Pmmn space group has been observed.[5][6]

Crystallographic Data

| Property | Tetragonal (α-Zn₃P₂) | Cubic (β-Zn₃P₂) | Orthorhombic (High-Pressure Phase) |

| Crystal System | Tetragonal | Cubic | Orthorhombic |

| Space Group | P4₂/nmc (No. 137)[1][3] | P4₂32[5] | Pmmn[5][6] |

| Lattice Constants | a = 8.0785 Å, c = 11.3966 Å[1] | - | a = 3.546 Å, b = 5.004 Å, c = 3.167 Å[6] |

| Formula Units (Z) | 8[1] | - | - |

| Phase Transition Temperature | Converts to cubic at ~845 °C[1][2] | Forms from tetragonal at ~845 °C[1][2] | Forms from tetragonal at 11.0 GPa[5][6] |

Crystal Structure of Tetragonal this compound (α-Zn₃P₂)

Properties of this compound

The properties of this compound are summarized in the tables below, encompassing its physical, chemical, and electronic characteristics.

Physical and Chemical Properties

| Property | Value |

| Appearance | Dark gray to black granular solid or powder[1][7] |

| Odor | Faint garlic-like or phosphorus odor[7][8] |

| Molecular Weight | 258.12 g/mol [8][9] |

| Density | 4.55 g/cm³[1][9] |

| Melting Point | 1160 °C (2120 °F; 1430 K)[1][9] |

| Boiling Point | Sublimes |

| Solubility | Practically insoluble in water and ethanol; soluble in benzene; reacts with acids[1][8] |

| Vapor Pressure | Negligible when dry[7][8] |

Electronic Properties

| Property | Value |

| Band Gap | 1.5 eV (Direct)[1][9] |

| Band Gap (Indirect) | 1.38 eV[2] |

| Electrical Resistivity | 10⁴ - 10⁶ Ω·cm (intrinsic)[3] |

| Minority Carrier Diffusion Length | ~10 µm[3] |

| Conduction Type | p-type[10] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound, providing a foundation for laboratory work.

Synthesis of Bulk this compound Crystals (Direct Synthesis)

This method involves the direct reaction of high-purity zinc and red phosphorus in a sealed quartz ampoule.

Materials and Equipment:

-

High-purity zinc shots (99.999% or higher)

-

High-purity red phosphorus chips (99.999% or higher)

-

Quartz ampoule (heavy-walled)

-

Vacuum pump capable of reaching < 10⁻⁵ Torr

-

Tube furnace with programmable temperature control

-

Oxygen-acetylene torch for sealing the ampoule

Procedure:

-

Ampoule Preparation: Clean the quartz ampoule thoroughly with aqua regia, followed by rinsing with deionized water and drying in an oven at 120 °C.

-

Reactant Loading: Weigh stoichiometric amounts of zinc and red phosphorus (3:2 molar ratio) and load them into the clean, dry ampoule. A slight excess of phosphorus can be used to compensate for its higher vapor pressure.

-

Evacuation and Sealing: Attach the ampoule to a vacuum system and evacuate to a pressure of less than 10⁻⁵ Torr. While under vacuum, gently heat the ampoule with a heat gun to remove any adsorbed moisture. Seal the ampoule using an oxygen-acetylene torch.

-

Reaction: Place the sealed ampoule in a horizontal tube furnace. Slowly heat the furnace to 850-900 °C over a period of 24 hours to control the reaction rate and prevent explosion due to the high vapor pressure of phosphorus. Maintain this temperature for 48-72 hours to ensure a complete reaction.

-

Cooling: Slowly cool the furnace to room temperature over 24-48 hours to allow for the growth of large crystalline grains and to prevent cracking of the ampoule.

-

Product Recovery: Carefully break the ampoule to recover the this compound ingot.

Synthesis and Characterization Workflow

Synthesis of this compound Nanocrystals (Solution-Phase)

This protocol describes the synthesis of colloidal this compound nanocrystals using organometallic precursors.

Materials and Equipment:

-

Dimethylzinc (B1204448) (Zn(CH₃)₂)

-

Tri-n-octylphosphine (TOP)

-

High-boiling point solvent (e.g., 1-octadecene)

-

Schlenk line and glassware

-

Heating mantle with temperature controller

-

Magnetic stirrer

-

Inert gas (Argon or Nitrogen)

-

Centrifuge

-

Solvents for purification (e.g., toluene, ethanol)

Procedure:

-

Reaction Setup: Assemble a three-neck flask equipped with a condenser, thermocouple, and septum on a Schlenk line. Purge the system with inert gas.

-

Precursor Preparation: In a glovebox, prepare a solution of dimethylzinc in the high-boiling point solvent.

-

Reaction: Inject the solvent and tri-n-octylphosphine into the reaction flask and heat to the desired reaction temperature (typically 300-350 °C) under a constant flow of inert gas.

-

Injection: Rapidly inject the dimethylzinc solution into the hot solvent mixture. The solution should change color, indicating the nucleation and growth of nanoparticles.

-

Growth: Allow the reaction to proceed for a specific duration (e.g., 1-2 hours) to control the size of the nanocrystals.

-

Cooling and Purification: Cool the reaction mixture to room temperature. Transfer the solution to centrifuge tubes and add a non-solvent (e.g., ethanol) to precipitate the nanocrystals.

-

Centrifugation: Centrifuge the mixture to pellet the nanocrystals. Discard the supernatant.

-

Washing: Re-disperse the nanocrystals in a solvent (e.g., toluene) and repeat the precipitation and centrifugation steps several times to remove unreacted precursors and byproducts.

-

Storage: Store the purified this compound nanocrystals dispersed in a suitable solvent under an inert atmosphere.

Characterization Techniques

X-Ray Diffraction (XRD):

-

Purpose: To determine the crystal structure, phase purity, and crystallite size.

-

Sample Preparation: A fine powder of the synthesized this compound is uniformly spread on a sample holder. For thin films, the film on its substrate is mounted directly.

-

Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.

-

Typical Parameters:

-

2θ range: 20-80°

-

Step size: 0.02°

-

Scan speed: 1-2°/min

-

-

Data Analysis: The obtained diffraction pattern is compared with standard diffraction patterns (e.g., from the JCPDS database) to identify the crystalline phases. The crystallite size can be estimated using the Scherrer equation.

Scanning Electron Microscopy (SEM):

-

Purpose: To visualize the surface morphology, microstructure, and grain size of bulk materials and films.

-

Sample Preparation: The sample is mounted on an SEM stub using conductive carbon tape. For non-conductive samples, a thin layer of a conductive material (e.g., gold or carbon) is sputtered onto the surface to prevent charging.

-

Instrumentation: A field-emission scanning electron microscope (FE-SEM) provides high-resolution imaging.

-

Typical Parameters:

-

Accelerating voltage: 5-20 kV

-

Working distance: 5-15 mm

-

-

Analysis: SEM images reveal details about the shape, size distribution, and packing of grains or particles.

Transmission Electron Microscopy (TEM):

-

Purpose: To obtain high-resolution images of the crystal lattice, determine the crystal structure of individual nanocrystals, and identify defects.

-

Sample Preparation: For nanocrystals, a dilute dispersion in a volatile solvent is drop-casted onto a carbon-coated TEM grid. For bulk materials, thin electron-transparent sections are prepared using techniques like focused ion beam (FIB) milling or ultramicrotomy.

-

Instrumentation: A high-resolution transmission electron microscope (HR-TEM) operating at an accelerating voltage of 200-300 kV is typically used.

-

Analysis: TEM images provide information on the size, shape, and crystallinity of nanoparticles. Selected area electron diffraction (SAED) patterns can be used to determine the crystal structure.

Four-Point Probe Measurement:

-

Purpose: To measure the electrical resistivity and conductivity of this compound thin films or bulk samples.

-

Sample Preparation: The sample should have a relatively flat and uniform surface. For thin films, the thickness needs to be accurately known.

-

Instrumentation: A four-point probe setup consisting of four equally spaced, co-linear probes, a constant current source, and a high-impedance voltmeter.

-

Procedure:

-

Place the four probes in contact with the sample surface.

-

Pass a known DC current (I) through the two outer probes.

-

Measure the voltage (V) across the two inner probes.

-

Calculate the sheet resistance (Rs) using the formula: Rs = (π/ln2) * (V/I) for a thin sheet.

-

The bulk resistivity (ρ) can be calculated if the thickness (t) of the sample is known: ρ = Rs * t.

-

Phase Transition Pathway of this compound

Conclusion

This technical guide has provided a detailed overview of the crystal structure and properties of this compound, a material with significant potential in both established and emerging technologies. The comprehensive experimental protocols for its synthesis and characterization are intended to serve as a valuable resource for researchers and scientists. A thorough understanding of the fundamental properties and synthesis-structure-property relationships of this compound is crucial for its successful application in areas ranging from pest control to the development of next-generation electronic and optoelectronic devices. Further research into doping, defect engineering, and device fabrication will undoubtedly unlock the full potential of this versatile inorganic compound.

References

- 1. Four Point Probe Measurement Explained [suragus.com]

- 2. dewesoft.com [dewesoft.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. austinpublishinggroup.com [austinpublishinggroup.com]

- 6. rsc.org [rsc.org]

- 7. raco.cat [raco.cat]

- 8. Four-Point Probe Manual [four-point-probes.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Zinc Phosphide Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for synthesizing zinc phosphide (B1233454) (Zn₃P₂) nanoparticles. Zinc phosphide, a promising semiconductor material, has garnered significant attention for its potential applications in optoelectronics and as a phosphine-generating agent in targeted drug delivery. This document details established experimental protocols, presents comparative quantitative data, and visualizes the synthesis workflows to aid researchers in the replication and further development of these nanomaterials.

Hot-Injection Synthesis of this compound Nanoparticles

The hot-injection technique is a widely employed colloidal synthesis method that allows for good control over nanoparticle size and size distribution. This method involves the rapid injection of precursors into a hot solvent, leading to a burst of nucleation followed by controlled growth.

Experimental Protocol

A common route for the hot-injection synthesis of Zn₃P₂ nanoparticles involves the reaction of a zinc precursor with a phosphorus precursor in a high-boiling point solvent.[1][2]

Materials:

-

Zinc Precursor: Dimethylzinc (Zn(CH₃)₂) or Zinc Stearate (Zn(stearate)₂)

-

Phosphorus Precursor: Tris(trimethylsilyl)phosphine (P(SiMe₃)₃) or Tri-n-octylphosphine (TOP)

-

Solvent: 1-octadecene (B91540) (ODE)

-

Ligand/Surfactant: Oleylamine (OLA), Trioctylphosphine (TOP)

-

Inert Gas: High-purity nitrogen or argon

Procedure:

-

Preparation of Zinc Precursor Solution: In a three-neck flask equipped with a condenser, thermocouple, and septum, the zinc precursor (e.g., zinc stearate) and the solvent (e.g., 1-octadecene) are loaded.

-

Degassing: The mixture is heated to a moderate temperature (e.g., 120 °C) under vacuum for a sufficient time (e.g., 1-2 hours) to remove water and oxygen. The flask is then backfilled with an inert gas.

-

Temperature Increase: The temperature of the zinc precursor solution is raised to the desired injection temperature (e.g., 220-350 °C).[1][3]

-

Preparation of Phosphorus Precursor Solution: In a separate flask, the phosphorus precursor (e.g., P(SiMe₃)₃) is diluted in a degassed solvent (e.g., 1-octadecene).

-

Injection: The phosphorus precursor solution is rapidly injected into the hot zinc precursor solution.

-

Nanoparticle Growth: The reaction mixture is maintained at a specific growth temperature for a controlled period (minutes to hours) to allow for nanoparticle growth. The size of the nanoparticles can be controlled by varying the reaction time and temperature.[3]

-

Cooling and Purification: The reaction is quenched by rapid cooling. The nanoparticles are then purified by precipitation with a non-solvent (e.g., ethanol (B145695) or acetone) followed by centrifugation. This washing step is typically repeated multiple times to remove unreacted precursors and excess ligands. The purified nanoparticles are then redispersed in a suitable solvent (e.g., toluene (B28343) or chloroform).

Experimental Workflow

Single-Source Precursor Synthesis of this compound Nanoparticles

The use of single-source precursors, which contain both zinc and phosphorus in a single molecule, offers a more controlled and often lower-temperature route to Zn₃P₂ nanoparticles. This method can lead to nanoparticles with well-defined stoichiometry.

Experimental Protocol

A notable single-source precursor for Zn₃P₂ nanoparticles is the hexanuclear zinc-acetato-trimethylsilylphosphinidene cluster, [Zn₆(μ₃-PSiMe₃)₄(OAc)₄(NC₅H₅)₅].[4]

Materials:

-

Single-Source Precursor: [Zn₆(μ₃-PSiMe₃)₄(OAc)₄(NC₅H₅)₅]

-

Solvent/Ligand: Oleylamine (OLA) or other high-boiling point donor solvents.

-

Inert Gas: High-purity nitrogen or argon.

Procedure:

-

Precursor Loading: The single-source precursor and the solvent (e.g., oleylamine) are loaded into a Schlenk flask.

-

Degassing: The mixture is degassed by performing several vacuum-inert gas cycles at room temperature.

-

Thermolysis: The reaction mixture is heated to a specific temperature (e.g., 180-250 °C) under an inert atmosphere and held for a defined period. During this time, the precursor decomposes to form Zn₃P₂ nanoparticles.[4]

-

Monitoring: The reaction progress can be monitored by taking aliquots and analyzing them using UV-Vis and photoluminescence spectroscopy.

-

Purification: After cooling the reaction to room temperature, the nanoparticles are purified by precipitation with a non-solvent (e.g., ethanol) and subsequent centrifugation. The washing process is repeated to ensure the removal of byproducts and excess ligands. The final product is redispersed in a nonpolar solvent.

Experimental Workflow

Mechanochemical Synthesis of this compound Nanoparticles

Mechanochemical synthesis is a solvent-free or low-solvent method that utilizes mechanical energy, typically from ball milling, to induce chemical reactions. While this method is well-established for the synthesis of various metal oxides and phosphates, detailed protocols for the direct synthesis of this compound nanoparticles are not extensively reported in the peer-reviewed literature. The following represents a generalized approach based on the principles of mechanochemistry.

General Experimental Protocol (Hypothetical)

Materials:

-

Zinc Precursor: Zinc powder (Zn) or a zinc salt (e.g., Zinc Chloride, ZnCl₂).

-

Phosphorus Precursor: Red phosphorus powder (P).

-

Milling Equipment: High-energy planetary ball mill or a shaker mill.

-

Milling Vials and Balls: Hardened steel or tungsten carbide.

-

Process Control Agent (optional): A small amount of a non-reactive liquid to prevent excessive agglomeration.

Procedure:

-

Precursor Loading: The zinc and phosphorus precursors are loaded into the milling vial with the milling balls in an inert atmosphere (e.g., inside a glovebox) to prevent oxidation. The ball-to-powder ratio is a critical parameter that needs to be optimized.

-

Milling: The vial is sealed and placed in the ball mill. The milling is carried out at a specific rotational speed for a predetermined duration. The milling time can range from minutes to several hours.

-

Reaction: The high-energy collisions between the milling balls and the powder mixture provide the energy to break chemical bonds and induce a solid-state reaction between the zinc and phosphorus precursors to form this compound.

-

Product Recovery and Purification: After milling, the vial is opened in an inert atmosphere. The product is collected and may require purification to remove any unreacted starting materials. This could potentially be achieved by washing with a solvent that selectively dissolves the impurities.

Generalized Mechanochemical Workflow

Quantitative Data Summary

The following tables summarize key quantitative data from the literature for different synthesis methods of Zn₃P₂ nanoparticles.

Table 1: Hot-Injection Synthesis Parameters and Nanoparticle Properties

| Zinc Precursor | Phosphorus Precursor | Solvent/Ligand | Temp. (°C) | Time | Size (nm) | Crystal Phase | Emission Peak (nm) | Ref. |

| Dimethylzinc | Tri-n-octylphosphine | - | ~350 | several hours | ~8 | tetragonal α-Zn₃P₂ | - | [2] |

| Zinc Stearate | P(SiMe₃)₃ | 1-octadecene, Oleylamine | 220 | 1-4 hours | 3.5 ± 1.7 | tetragonal α-Zn₃P₂ | 520 (after ZnS shelling) | [1] |

| Dimethylzinc | P(SiMe₃)₃ | - | ~150 | 1 hour | 3-15 | - | - | [3] |

Table 2: Single-Source Precursor Synthesis Parameters and Nanoparticle Properties

| Precursor | Solvent/Ligand | Temp. (°C) | Time | Size (nm) | Crystal Phase | Ref. |

| [Zn₆(μ₃-PSiMe₃)₄(OAc)₄(NC₅H₅)₅] | Oleylamine | 180-250 | - | - | - | [4] |

Note on Mechanochemical Synthesis Data: As previously mentioned, specific quantitative data for the mechanochemical synthesis of Zn₃P₂ nanoparticles is scarce in the literature. The resulting particle size, crystallinity, and properties would be highly dependent on milling parameters such as energy input, time, and the specific precursors used.

Conclusion

This technical guide has outlined the core synthetic methodologies for producing this compound nanoparticles. The hot-injection method provides a versatile route with good control over nanoparticle size. The single-source precursor approach offers a pathway to potentially more uniform and stoichiometrically controlled nanoparticles at lower temperatures. While mechanochemical synthesis presents a promising solvent-free alternative, further research is required to establish detailed and reproducible protocols for Zn₃P₂. The provided experimental details, comparative data, and workflow diagrams are intended to serve as a valuable resource for researchers in the fields of materials science, chemistry, and drug development, enabling them to synthesize and further explore the potential of this compound nanoparticles.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Solution-processed this compound (α-Zn3P2) colloidal semiconducting nanocrystals for thin film photovoltaic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase-pure crystalline this compound nanoparticles: Synthetic approaches and characterization - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 4. Facile synthesis of a hexanuclear zinc-acetato-trimethylsilylphosphinidene cluster: a single-source precursor to Zn3P2 nanoparticles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Trizinc Diphosphide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trizinc diphosphide (Zn₃P₂), commonly known as zinc phosphide (B1233454), is an inorganic compound with significant applications as a rodenticide.[1] Its efficacy stems from the liberation of highly toxic phosphine (B1218219) gas upon reaction with acidic conditions in the stomach of the target animal.[2] Beyond its use in pest control, trizinc diphosphide is also gaining interest as a semiconductor material in photovoltaic applications due to its strong optical absorption and an almost ideal band gap.[1] This guide provides a comprehensive overview of the core physical and chemical properties of trizinc diphosphide, intended to support research, development, and safety protocols.

Physical Properties

Trizinc diphosphide is a dark grey to black, crystalline solid, often appearing as a gritty powder.[3][4] It possesses a characteristic garlic-like or faint phosphorus odor.[3][5] The physical properties of trizinc diphosphide are summarized in the table below.

Table 1: Physical Properties of Trizinc Diphosphide

| Property | Value | References |

| Molecular Formula | Zn₃P₂ | [6] |

| Molecular Weight | 258.12 g/mol | [7] |

| Appearance | Dark grey to black crystalline solid/powder | [3][4] |

| Odor | Characteristic garlic-like | [5] |

| Melting Point | 1160 °C (2120 °F; 1430 K) | [1] |

| Boiling Point | Sublimes | [1] |

| Density | 4.55 g/cm³ | [1] |

| Vapor Pressure | Negligible in the dry state | [5] |

| Band Gap | 1.5 eV (direct) | [1] |

Crystal Structure

At room temperature, trizinc diphosphide exists in a tetragonal crystal structure.[1] This form undergoes a phase transition to a cubic structure at approximately 845 °C.[1] In its room-temperature tetragonal form, the zinc atoms are tetrahedrally coordinated, and the phosphorus atoms are six-coordinate, with zinc atoms at six of the vertices of a distorted cube.[1]

Table 2: Crystallographic Data for Tetragonal Trizinc Diphosphide

| Parameter | Value | References |

| Crystal System | Tetragonal | [1] |

| Space Group | P4₂/nmc (No. 137) | [1][8] |

| Lattice Constants | a = 8.0785 Å, c = 11.3966 Å | [1] |

| Formula Units (Z) | 8 | [1] |

Chemical Properties

Trizinc diphosphide is a stable compound when kept dry.[3] However, it is highly reactive with water and acids, a property central to its primary application and a key consideration for its handling and storage.

Table 3: Chemical Properties and Reactivity of Trizinc Diphosphide

| Property | Description | References |

| Solubility in Water | Reacts with water | [1] |

| Solubility in Organic Solvents | Insoluble in ethanol; Soluble in benzene (B151609) and carbon disulfide | [6] |

| Reactivity with Water | Reacts with water to produce phosphine gas (PH₃) and zinc hydroxide (B78521) (Zn(OH)₂). | [1] |

| Reactivity with Acids | Reacts with acids to generate phosphine gas (PH₃). | [1] |

Reaction with Water and Acids

The most significant chemical property of trizinc diphosphide is its reaction with water and acids to produce phosphine gas, which is highly toxic and flammable.[1] This reaction is the basis for its use as a rodenticide, as the acid in the stomach of the rodent triggers the release of phosphine.[2]

The balanced chemical equation for the hydrolysis of trizinc diphosphide is:

Zn₃P₂ + 6H₂O → 3Zn(OH)₂ + 2PH₃

In the presence of acid, the reaction is:

Zn₃P₂ + 6H⁺ → 3Zn²⁺ + 2PH₃

Caption: Reaction of Trizinc Diphosphide with Water or Acid.

Experimental Protocols

Detailed experimental protocols for the characterization of trizinc diphosphide must account for its reactivity with moisture and air. All manipulations should be carried out in a dry, inert atmosphere (e.g., in a glovebox).

Synthesis of Trizinc Diphosphide

A common laboratory-scale synthesis involves the direct reaction of zinc metal and red phosphorus.

-

Principle: Stoichiometric amounts of high-purity zinc powder and red phosphorus are heated in a sealed, evacuated quartz ampoule. The elements react at elevated temperatures to form trizinc diphosphide.

-

Generalized Procedure:

-

High-purity zinc powder and red phosphorus are weighed in a stoichiometric ratio (approximately 3.1-3.3 parts zinc to 1 part phosphorus by mass) inside an inert atmosphere glovebox.

-

The mixture is placed in a quartz ampoule.

-

The ampoule is evacuated to a high vacuum and sealed.

-

The sealed ampoule is placed in a tube furnace and slowly heated to a temperature in the range of 600-900 °C.

-

The temperature is held for a sufficient time to ensure complete reaction (e.g., 24-48 hours).

-

The furnace is then slowly cooled to room temperature.

-

The resulting grey-black crystalline product is recovered in an inert atmosphere.

-

Another method involves the reaction of tri-n-octylphosphine with dimethylzinc.[1]

Melting Point Determination

The melting point of trizinc diphosphide should be determined using a sealed capillary method to prevent decomposition due to reaction with atmospheric moisture.

-

Principle: A small, powdered sample is sealed in a glass capillary under vacuum or inert gas. The capillary is then heated at a controlled rate, and the temperature range over which the solid melts to a liquid is observed.

-

Generalized Procedure:

-

A small amount of finely powdered trizinc diphosphide is loaded into a glass capillary tube inside a glovebox.

-

The capillary is attached to a vacuum line, evacuated, and sealed with a torch.

-

The sealed capillary is placed in a melting point apparatus.

-

The sample is heated rapidly to a temperature about 20-30 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts are recorded as the melting range.

-

Density Measurement

Gas pycnometry is a suitable method for determining the density of trizinc diphosphide, as it uses an inert gas and does not require exposing the sample to a liquid in which it might react or be sparingly soluble.

-

Principle: Gas pycnometry measures the volume of a solid object by measuring the volume of gas it displaces. Helium is typically used as the measurement gas due to its inertness and small atomic size.

-

Generalized Procedure:

-

The mass of the trizinc diphosphide sample is accurately determined.

-

The sample is placed in the sample chamber of the gas pycnometer inside a glovebox.

-

The sample chamber is sealed and transferred to the instrument.

-

The analysis is initiated, and the instrument automatically purges the chamber with helium and performs a series of pressure measurements to determine the sample volume.

-

The density is calculated by dividing the mass of the sample by its measured volume.

-

Crystal Structure Determination

X-ray diffraction (XRD) is the standard technique for determining the crystal structure of trizinc diphosphide.

-

Principle: A beam of X-rays is directed at a powdered sample of trizinc diphosphide. The X-rays are diffracted by the crystalline lattice, and the angles and intensities of the diffracted beams are measured. This diffraction pattern is unique to the crystal structure of the material.

-

Generalized Procedure:

-

A fine powder of trizinc diphosphide is prepared in an inert atmosphere.

-

The powder is mounted on a sample holder suitable for air-sensitive materials (e.g., a sealed capillary or a specialized air-tight holder).

-

The sample is placed in an X-ray diffractometer.

-

The XRD pattern is collected over a range of 2θ angles.

-

The resulting diffraction pattern can be compared to a database for phase identification or used for ab initio structure determination and refinement of lattice parameters. The diffraction peaks for the tetragonal structure of Zn₃P₂ are well-defined.[9][10]

-

Safety and Handling

Trizinc diphosphide is a highly toxic substance. The primary hazard is the liberation of extremely toxic and flammable phosphine gas upon contact with water or acids.[3]

-

Handling: All handling of trizinc diphosphide should be conducted in a well-ventilated fume hood or a glovebox with an inert atmosphere.[4] Personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory.[4]

-

Storage: Store in a cool, dry, well-ventilated area away from water, acids, and oxidizing agents.[4] The container must be tightly sealed.

-

Disposal: Dispose of trizinc diphosphide and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

Trizinc diphosphide possesses a unique set of physical and chemical properties that make it effective as a rodenticide and promising for applications in electronics. Its high reactivity with water and acids necessitates careful handling and storage procedures. The data and experimental outlines provided in this guide are intended to serve as a valuable resource for professionals working with this important inorganic compound.

References

- 1. Zinc phosphide - Wikipedia [en.wikipedia.org]

- 2. aphis.usda.gov [aphis.usda.gov]

- 3. This compound | Zn3P2 | CID 25113606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. This compound Technical Fact Sheet [npic.orst.edu]

- 6. 1314-84-7 CAS MSDS (trizinc phosphorus(3-)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. acs.org [acs.org]

- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hydrolysis Mechanism and Kinetics of Zinc Phosphide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc phosphide (B1233454) (Zn₃P₂) is an inorganic compound widely utilized as a rodenticide. Its efficacy stems from its reaction with water and acid in the digestive system of rodents, leading to the production of highly toxic phosphine (B1218219) (PH₃) gas.[1][2][3] This technical guide provides a comprehensive overview of the chemical mechanism and kinetics governing the hydrolysis of zinc phosphide, a critical aspect for understanding its mode of action, developing analytical methods, and ensuring safe handling and application.

Hydrolysis Mechanism

The hydrolysis of this compound is fundamentally an acid-catalyzed reaction that produces phosphine gas and a corresponding zinc salt. In the presence of water and an acid (H⁺), this compound reacts to form phosphine and zinc ions.[4] The overall balanced chemical equation for this reaction is:

Zn₃P₂ (s) + 6H⁺ (aq) → 3Zn²⁺ (aq) + 2PH₃ (g) [4]

In an aqueous solution without a strong acid source, the reaction proceeds more slowly, yielding zinc hydroxide:

Zn₃P₂ (s) + 6H₂O (l) → 3Zn(OH)₂ (s) + 2PH₃ (g) [2]

While the overall stoichiometry is well-established, the detailed step-by-step molecular mechanism involving intermediate species and transition states is not extensively documented in the available literature. However, it is proposed that the reaction initiates with the protonation of the phosphide ions on the surface of the solid this compound. This is followed by a series of protonation and cleavage steps, ultimately leading to the release of phosphine gas and the dissolution of the zinc ions. A proposed intermediate in this process is the phosphonium (B103445) ion (PH₄⁺).[5]

Hydrolysis Kinetics

The rate of this compound hydrolysis is significantly influenced by several factors, most notably pH and temperature.

Effect of pH

The hydrolysis of this compound is strongly dependent on the acidity of the medium. The reaction is substantially faster in acidic conditions compared to neutral or alkaline environments.[4] This is a critical factor in its application as a rodenticide, as the acidic environment of the stomach accelerates the release of toxic phosphine gas.[6] Quantitative data demonstrates this pH-dependent reactivity. For instance, at pH 2, 38.8% of this compound hydrolyzes in 12 hours, whereas at pH 4, only 7.1% hydrolyzes in the same timeframe.[4]

Effect of Temperature

As with most chemical reactions, the rate of this compound hydrolysis increases with temperature. While comprehensive studies detailing the full temperature dependence and Arrhenius parameters are limited, an activation energy of 23.1 kJ/mol has been reported, indicating a moderate increase in reaction rate with increasing temperature.

Quantitative Data

The following table summarizes the available quantitative data on the kinetics of this compound hydrolysis.

| Parameter | Condition | Value | Reference |

| Hydrolysis Percentage | pH 2, 12 hours | 38.8% | [4] |

| pH 4, 12 hours | 7.1% | [4] | |

| Activation Energy (Ea) | Not specified | 23.1 kJ/mol |

Experimental Protocols

The kinetics of this compound hydrolysis are typically studied by quantifying the evolution of phosphine gas over time. A common and reliable method involves gas chromatography (GC).

Experimental Protocol: Quantification of Phosphine Evolution by Gas Chromatography

This protocol outlines a general procedure for measuring the rate of phosphine production from the hydrolysis of this compound.

1. Materials and Reagents:

-

This compound (analytical grade)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) solutions of desired pH

-

Toluene (B28343) (for trapping phosphine)

-

Deionized water

-

Volatile Organic Analysis (VOA) vials with septa

-

Gas-tight syringe

-

Gas chromatograph (GC) equipped with a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD)

-

Analytical column suitable for phosphine analysis (e.g., packed column with a suitable stationary phase)

-

Phosphine gas standard for calibration

2. Experimental Workflow:

3. Data Analysis:

By plotting the concentration of phosphine evolved over time, the reaction rate can be determined. To determine the rate law and rate constants, experiments should be conducted by varying the initial concentration of this compound and the pH of the solution. The temperature dependence of the rate constant can be investigated by performing the experiment at different temperatures and constructing an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy (Ea) and the pre-exponential factor (A).

Conclusion

The hydrolysis of this compound is a critical reaction that underpins its use as a rodenticide. The reaction is primarily driven by acidic conditions, leading to the rapid evolution of toxic phosphine gas. While the overall stoichiometry is understood, further research is warranted to elucidate the detailed step-by-step molecular mechanism and to establish a more comprehensive kinetic profile, including a definitive rate law and a thorough investigation of the temperature dependence. The experimental protocols outlined in this guide provide a robust framework for conducting such kinetic studies, which will contribute to a more complete understanding of this important chemical transformation.

References

- 1. Hydrolysis of natural and artificial phosphoesters using zinc model compound with a histidine-containing pseudopeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound Technical Fact Sheet [npic.orst.edu]

- 5. researchgate.net [researchgate.net]

- 6. aphis.usda.gov [aphis.usda.gov]

An In-depth Technical Guide to the History and Evolution of Zinc Phosphide Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc phosphide (B1233454) (Zn₃P₂) is a potent inorganic rodenticide that has been utilized globally for over a century in the control of rodent populations in agricultural and urban settings. Its efficacy lies in its conversion to the highly toxic phosphine (B1218219) gas upon contact with stomach acid. This guide provides a comprehensive overview of the history, evolution of research, mechanism of action, and experimental protocols related to zinc phosphide, tailored for a scientific audience.

A Historical Overview of this compound

This compound was first synthesized in 1740.[1] Its use as a rodenticide began in 1911-1912 in Italy.[1][2] In the United States, its application as a rodenticide commenced around 1939, primarily as a substitute for strychnine (B123637), which was in short supply during World War II.[1] The popularity of this compound surged due to the observable fact that poisoned rats often died in open areas, providing a tangible sense of success for pest control personnel.[1]

The advent of sodium monofluoroacetate (1080) and anticoagulant rodenticides in the late 1940s and early 1950s led to a decline in the use of this compound.[1] However, growing concerns over the environmental and secondary poisoning risks associated with 1080 and strychnine led to a renewed interest in this compound.[1][2] It is currently recognized as the slowest-acting of the common acute rodenticides.[1]

In the United States, this compound was first registered as a pesticide in 1947.[3][4] The U.S. Environmental Protection Agency (EPA) issued a Registration Standard in 1982 and a Reregistration Eligibility Decision (RED) in 1998.[4]

Chemical and Physical Properties

This compound is a gray-black, crystalline powder that is practically insoluble in water and alcohol.[1] It is stable in dry conditions but reacts with water and acids to produce phosphine gas (PH₃), which is responsible for its toxicity.[2][5]

| Property | Value |

| Chemical Formula | Zn₃P₂ |

| Molar Mass | 258.12 g/mol [5] |

| Appearance | Dark gray, crystalline powder[5] |

| Odor | Faint garlic or phosphorus-like |

| Solubility in water | Reacts[5] |

| Melting Point | 1,160 °C (2,120 °F; 1,430 K)[5] |

Mechanism of Action

The primary mechanism of toxicity for this compound is the liberation of phosphine gas in the acidic environment of the stomach.[4][5][6][7] The chemical reaction is as follows:

Zn₃P₂ + 6HCl → 3ZnCl₂ + 2PH₃

Phosphine gas is rapidly absorbed into the bloodstream and distributed throughout the body, where it exerts its toxic effects primarily by inhibiting cellular respiration.[4][7] It disrupts the mitochondrial electron transport chain, leading to a decrease in ATP production and subsequent cell death.[7] This systemic effect results in multi-organ damage, particularly affecting the liver, kidneys, and heart.

Mechanism of this compound toxicity.

Toxicology and Efficacy

This compound is toxic to a wide range of species, though there is variability in susceptibility. Rodents are particularly susceptible due to their inability to vomit, which prevents the expulsion of the toxicant before lethal doses of phosphine are produced.[8]

Acute Toxicity Data (LD₅₀)

| Species | LD₅₀ (mg/kg) | Reference |

| House mice (Mus domesticus) | 32-53 | [4] |

| Laboratory rats (Rattus norvegicus) | 27 | [4] |

| Black rats (Rattus rattus) | 21.3 | [4] |

| Nutria (Myocastor coypus) | 5.6 | [9] |

| Pheasants, Ducks, Geese | 7.5-35.7 | [9] |

Secondary Poisoning

A key advantage of this compound is the low risk of true secondary poisoning.[1] The phosphine gas dissipates relatively quickly, and this compound does not accumulate in the muscle or other tissues of the poisoned rodent.[1] However, predators and scavengers, particularly dogs and cats, can be affected by consuming the stomach contents of poisoned animals.[1]

Experimental Protocols

Synthesis of this compound

5.1.1 Conventional Synthesis for Rodenticide Grade Material

-

Principle: Direct reaction of metallic zinc powder with red phosphorus in an inert atmosphere.[10]

-

Materials: Zinc powder, red phosphorus, high-purity graphite (B72142) boat, smelting furnace, inert gas (nitrogen or argon).

-

Procedure:

-

Precisely weigh zinc powder and red phosphorus in a mass ratio of approximately 3.1-3.3 parts zinc to 1 part phosphorus.

-

Thoroughly mix the components and place them in a high-purity graphite boat.

-

Introduce the graphite boat into a smelting furnace under a protective inert gas atmosphere.

-

Gradually heat the furnace to between 100 and 900 °C to initiate the reaction.

-

Maintain the temperature until the reaction is complete.

-

Allow the furnace to cool under the inert atmosphere before recovering the this compound product.

-

5.1.2 Synthesis of Nanocrystalline this compound (for research applications)

-

Principle: Reaction of an organozinc precursor with a phosphine source in a high-boiling point solvent.

-

Materials: Dimethylzinc (B1204448), tri-n-octylphosphine (TOP), high-boiling point solvent (e.g., 1-octadecene), Schlenk line apparatus, heating mantle, magnetic stirrer.

-

Procedure (based on literature for photovoltaic research):

-

Under an inert atmosphere using a Schlenk line, degas the high-boiling point solvent.

-

Inject tri-n-octylphosphine into the solvent and heat to the desired reaction temperature (e.g., 320 °C).

-

Slowly inject dimethylzinc into the hot solvent mixture with vigorous stirring.

-

The formation of nanocrystals is indicated by a color change.

-

Allow the reaction to proceed for a specific duration to control nanocrystal size.

-

Cool the reaction mixture and precipitate the nanocrystals by adding a non-solvent (e.g., methanol).

-

Isolate the nanocrystals by centrifugation and wash with a suitable solvent to remove unreacted precursors and byproducts.

-

Preparation of this compound Baits for Efficacy Studies

-

Principle: Incorporation of this compound into a palatable bait matrix.

-

Materials: this compound (typically 2-5% by weight), bait substrate (e.g., wheat flour, rolled oats, fresh vegetables), binder (e.g., edible oil, jaggery, corn syrup), attractant (optional).

-

Procedure (Example using wheat flour):

-

Combine 3g of this compound with 100g of wheat flour and mix thoroughly.[6]

-

In a separate container, prepare a binder solution by mixing 5g of jaggery with 5g of edible oil and a small amount of water.[6]

-

Gradually add the binder solution to the this compound-flour mixture while mixing to form a homogenous dough.

-

Form the dough into small pellets of a consistent size.

-

The pellets can be coated with additional oil and jaggery to enhance palatability.[6]

-

Dry the pellets before use in efficacy trials.

-

Workflow for preparing this compound baits.

Analytical Detection of Phosphine in Biological Samples

-

Principle: Headspace gas chromatography-mass spectrometry (HS-GC-MS) is a common method for the detection and quantification of phosphine in biological matrices.

-

Materials: Gas chromatograph coupled to a mass spectrometer, headspace autosampler, sealed headspace vials, hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

-

Procedure:

-

Place a known amount of the biological sample (e.g., stomach contents, tissue homogenate) into a headspace vial.

-

Add a specific volume of acid (e.g., 1M HCl) to the vial to facilitate the release of phosphine from any unreacted this compound.

-

Immediately seal the vial.

-

Incubate the vial in the headspace autosampler at a controlled temperature (e.g., 60°C) for a set period to allow phosphine to equilibrate in the headspace.

-

The autosampler injects a portion of the headspace gas into the GC-MS system.

-

Phosphine is separated from other volatile compounds on the GC column and detected by the mass spectrometer.

-

Quantification is achieved by comparing the peak area of phosphine in the sample to that of a calibration curve prepared from standards.

-

Evolution of Research and Future Directions

Early research on this compound focused primarily on its efficacy as a rodenticide and its acute toxicity. More recent research has delved into the finer details of its mechanism of action, including its effects on mitochondrial function and the induction of oxidative stress. There has also been significant work on developing more stable and palatable bait formulations to improve efficacy and reduce bait shyness.

A notable and more recent area of research has been the investigation of this compound's semiconductor properties for applications in photovoltaics.[5][11] This research has led to the development of methods for synthesizing high-purity nanocrystalline this compound.[11][12]

Future research in the context of its use as a rodenticide will likely focus on:

-

Developing even safer formulations: This includes microencapsulation techniques to reduce non-target animal exposure and improve stability.

-

Understanding and overcoming bait aversion: Research into the sensory cues that lead to bait shyness can inform the development of more effective bait matrices.

-

Advanced analytical techniques: Continued development of sensitive and rapid methods for the detection of phosphine in environmental and biological samples is crucial for monitoring and forensic investigations.

-

Investigating sublethal effects: Further research is needed to understand the long-term consequences of sublethal exposure to this compound in non-target organisms.

Conclusion

This compound has a long and established history as an effective rodenticide. The evolution of research has moved from basic efficacy studies to a more nuanced understanding of its toxicology, mechanism of action, and environmental fate. For researchers and drug development professionals, understanding the historical context and the detailed experimental protocols associated with this compound is essential for conducting further research, whether it be for improving its safety and efficacy as a pesticide or for exploring its novel applications in other scientific fields. The information provided in this guide serves as a foundational resource for these endeavors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. One-Step Preparation and Characterization of Zinc Phosphate Nanocrystals with Modified Surface [scirp.org]

- 3. Synthesis and Characterization of Highly Crystalline this compound Nanoparticles | Scientific.Net [scientific.net]

- 4. storedgrain.com.au [storedgrain.com.au]

- 5. This compound Technical Fact Sheet [npic.orst.edu]

- 6. Forestry :: Pest Management [agritech.tnau.ac.in]

- 7. aphis.usda.gov [aphis.usda.gov]

- 8. DE3337666A1 - Encapsulated this compound and its use as rodenticide - Google Patents [patents.google.com]

- 9. austinpublishinggroup.com [austinpublishinggroup.com]

- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 11. researchgate.net [researchgate.net]

- 12. vpcrac.org [vpcrac.org]

review of zinc phosphide synthesis methods

An In-depth Technical Guide to the Synthesis of Zinc Phosphide (B1233454)

Zinc phosphide (Zn₃P₂) is an inorganic semiconductor compound recognized for its significant potential in photovoltaic applications due to its strong optical absorption, a near-ideal direct band gap of approximately 1.5 eV, and the earth-abundance of its constituent elements.[1][2][3] Its applications also extend to pest control as a potent rodenticide.[1][4] The performance of Zn₃P₂ in electronic devices is critically dependent on the material's purity, crystallinity, and morphology, making the choice of synthesis method a crucial factor. This guide provides a comprehensive review of the core methodologies for synthesizing this compound, targeted at researchers and professionals in materials science and drug development.

Solid-State Synthesis

The most traditional method for preparing this compound is through the direct reaction of elemental zinc and phosphorus at elevated temperatures.[1][3] This approach is valued for its simplicity and scalability.

Experimental Protocol: The synthesis is typically carried out by heating stoichiometric amounts of high-purity zinc metal and red phosphorus in a sealed, evacuated quartz ampoule. The reaction is highly exothermic and requires careful temperature control to prevent explosions.

-

Preparation: High-purity zinc powder or shot and red phosphorus are loaded into a quartz tube. To ensure stoichiometric composition, a slight excess of phosphorus is often used to compensate for its high vapor pressure.

-

Sealing: The tube is evacuated to a high vacuum (<10⁻⁵ Torr) and sealed.

-

Heating: The ampoule is placed in a furnace and heated slowly in a multi-step process. A common approach involves heating to an intermediate temperature (e.g., 400-500 °C) to allow for initial reaction, followed by a higher temperature ramp (up to 800-900 °C) for several hours or days to ensure complete reaction and improve crystallinity.[5]

-

Cooling & Collection: The ampoule is slowly cooled to room temperature. The resulting product is a gray or black crystalline solid of Zn₃P₂.

This method can also be used to synthesize doped this compound, such as with manganese or nickel, by including the dopant metal in the initial reaction mixture.[5]

Solution-Phase Synthesis

Solution-phase methods offer excellent control over the size, shape, and surface chemistry of the resulting nanoparticles, which is particularly important for applications in photovoltaics and other nano-electronic devices. These methods typically involve the reaction of zinc and phosphorus precursors in a high-boiling point solvent.

Organometallic Precursor Routes

A prominent route for producing high-quality, crystalline Zn₃P₂ nanoparticles involves the use of a zinc precursor, such as dimethylzinc (B1204448) (ZnMe₂), and a phosphorus source in an organic solvent.[6][7] The choice of phosphorus precursor significantly influences the reaction mechanism and conditions.

A. Using Tri-n-octylphosphine (TOP) as the Phosphorus Source

This method requires high temperatures and appears to proceed through a metallic zinc intermediate.[6]

-

Experimental Protocol:

-

Setup: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques.

-

Reaction Mixture: Dimethylzinc (ZnMe₂) is added to a high-boiling point solvent like tri-n-octylphosphine oxide (TOPO) or directly into an excess of tri-n-octylphosphine (TOP), which serves as both the solvent and phosphorus source.

-

Heating: The mixture is heated to high temperatures, typically around 320-350 °C.[3][6]

-

Reaction: At this temperature, ZnMe₂ is believed to reduce to Zn(0) in situ. This metallic zinc then reacts with TOP over several hours to form Zn₃P₂ nanoparticles.[6]

-

Purification: After the reaction, the nanoparticles are isolated by adding a non-solvent (like methanol) to cause precipitation, followed by centrifugation and washing to remove unreacted precursors and byproducts.

-

B. Using Tris(trimethylsilyl)phosphine (P(SiMe₃)₃) as the Phosphorus Source

Tris(trimethylsilyl)phosphine is a more reactive phosphorus source, allowing for significantly lower reaction temperatures and shorter times.[3][6]

-

Experimental Protocol:

-

Setup: Similar to the TOP method, the reaction is performed under an inert atmosphere.

-

Reaction Mixture: Dimethylzinc (ZnMe₂) and P(SiMe₃)₃ are injected into a coordinating solvent at a lower temperature.

-

Heating: The reaction proceeds at a much lower temperature, around 150 °C, and is typically complete within an hour.[6]

-

Reaction Mechanism: This pathway is thought to proceed via phosphido-bridged dimeric Zn(II) intermediates, avoiding the formation of metallic zinc species. This can lead to a cleaner product with less elemental phosphorus contamination on the nanoparticle surface.[3][6]

-

Purification: The purification process is similar to the TOP method, involving precipitation and centrifugation.

-

Inorganic Precursor Route using Phosphorus Pentabromide (PBr₅)

To avoid costly and pyrophoric phosphine (B1218219) precursors, an alternative solution-phase synthesis has been developed using phosphorus pentabromide (PBr₅) to generate an air-stable solid hydrogen phosphide (PH)ₓ intermediate.[5][8]

-

Experimental Protocol:

-

Intermediate Formation: An air-stable (PH)ₓ intermediate is generated from PBr₅.[5]

-

Reaction: This intermediate is then reacted with a zinc source in a suitable solvent.

-

Nanoparticle Formation: The reaction yields crystalline α-Zn₃P₂ nanoparticles. High-resolution transmission electron microscopy (HRTEM) has confirmed the formation of spherical nanoparticles with diameters around 5.8 ± 2.1 nm using this method.[5][8]

-

Thin-Film Synthesis Methods

For many photovoltaic applications, the deposition of thin films of Zn₃P₂ is required. Several techniques have been developed for this purpose.

-

Chemical Reflux Technique: This method involves placing a zinc-coated substrate (e.g., molybdenum-coated glass) in a vessel with trioctylphosphine (B1581425) (TOP). The vessel is heated to temperatures between 275 °C and 350 °C, causing the zinc to react with the phosphorus from the TOP to form a Zn₃P₂ thin film.[9] Stoichiometric films of approximately 60% zinc and 40% phosphorus are achieved at 350 °C.[9]

-

Phosphidation of Zinc Films: This technique involves depositing a thin film of metallic zinc onto a substrate, followed by annealing in a phosphorus-rich atmosphere (e.g., using phosphine gas, PH₃). This process converts the zinc film into a polycrystalline Zn₃P₂ film. The orientation of the resulting Zn₃P₂ crystals can be controlled by the orientation of the initial zinc film.[10]

-

Vacuum Evaporation: Thin films can also be prepared by the vacuum evaporation of bulk Zn₃P₂ material onto a substrate. The crystallinity of the films can be improved by increasing the film thickness and through post-deposition annealing.[9]

Quantitative Data Summary

The choice of synthesis method directly impacts the properties of the resulting this compound material. The following tables summarize key quantitative data from the literature.

Table 1: Comparison of this compound Synthesis Methods - Precursors and Conditions